molecular formula C20H22N4O3S2 B2708711 Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 300557-92-0

Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2708711
CAS RN: 300557-92-0
M. Wt: 430.54
InChI Key: BRERDPQWKMGNJH-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-a]pyridine core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .

Scientific Research Applications

Antimicrobial Activities

This compound has been instrumental in the synthesis of new heterocycles, showing significant antimicrobial properties. For instance, derivatives incorporating a thiophene moiety have exhibited potent activity against various microbial strains, outperforming standard drugs like Amphotericin B in some cases. These findings underscore the potential of such compounds in developing new antimicrobial agents (Mabkhot et al., 2016).

Synthesis of Heterocycles

Research has demonstrated the compound's versatility in synthesizing a wide array of heterocycles. For example, its utilization has led to the creation of pyran, pyridine, and pyridazine derivatives, showcasing the compound's significant role in expanding the chemical space of heterocyclic chemistry and its potential for generating novel compounds with various applications (Mohareb et al., 2004).

Insecticidal and Antituberculous Activity

The compound has also been used as a precursor for synthesizing heterocycles with promising insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. This indicates its potential application in agricultural pest management (Fadda et al., 2017). Furthermore, derivatives of this compound have shown tuberculostatic activity, suggesting its potential in combating tuberculosis (Titova et al., 2019).

properties

IUPAC Name

ethyl 2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-2-27-19(26)17-13-7-3-4-8-14(13)29-18(17)21-16(25)10-12-28-20-23-22-15-9-5-6-11-24(15)20/h5-6,9,11H,2-4,7-8,10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRERDPQWKMGNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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